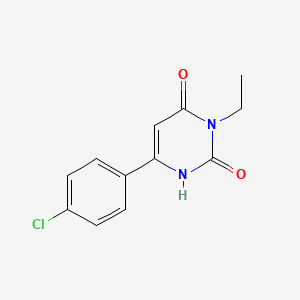
6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CPETPD) is an organochlorine compound that is primarily used in scientific research applications. It is a heterocyclic compound that is synthesized through a condensation reaction between 4-chlorophenol and ethyl acetoacetate. This compound has been studied for its biochemical and physiological effects, as well as its potential use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- The crystal structure of derivatives has been analyzed, revealing specific molecular interactions and arrangements. The chlorophenyl ring forms a distinct dihedral angle with the tetrahydropyrimidine ring, indicating the molecule's three-dimensional conformation which could influence its chemical reactivity and interaction with biological targets (S. Bharanidharan et al., 2014).
Synthesis and Chemical Transformations
- A study detailed the facile synthesis of 6-hetaryl substituted derivatives, highlighting the compound's utility as a versatile precursor for synthesizing novel heterocyclic compounds with potential biological activities (Y. Volovenko et al., 2002).
- Another study reported on the ring cleavage reactions of derivatives under various conditions, showcasing the compound's reactivity towards forming diverse chemical structures, which could be explored for developing new chemical entities (T. Kinoshita et al., 1989).
Potential Biological Applications
- Research into the synthesis of tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents suggests that these compounds may exhibit antimicrobial activities, indicating their relevance in medicinal chemistry for drug development (J. Akbari et al., 2008).
Novel Compounds Synthesis
- A study highlighted a base-promoted cascade transformation of tetrahydropyrimidinones into novel tricyclic compounds, demonstrating the chemical versatility of the core structure and its potential for generating complex molecules with unique properties (A. Shutalev et al., 2010).
Physical and Chemical Properties
- Investigations into the density, viscosity, and ultrasonic properties of ethyl/methyl derivatives have provided insights into their solute-solvent interactions, which are essential for understanding the compound's behavior in different solvents and potential applications in solution chemistry (S. Bajaj & P. Tekade, 2014).
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTAMSWEDYRJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1483991.png)
![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483992.png)
![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)
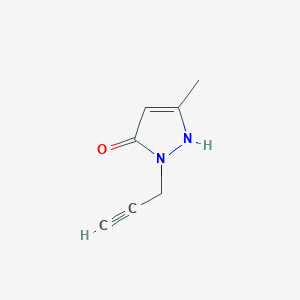

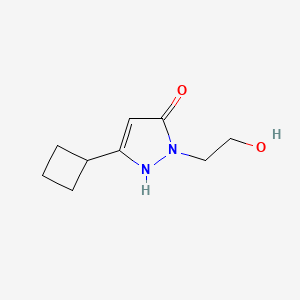

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)

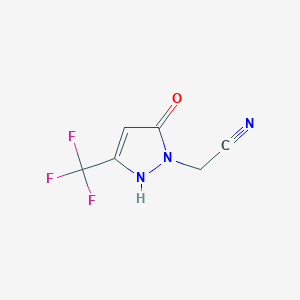
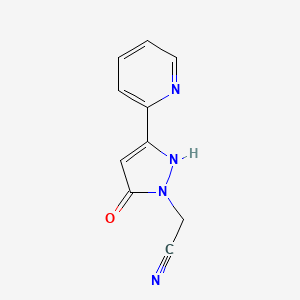

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1484013.png)
![3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484014.png)